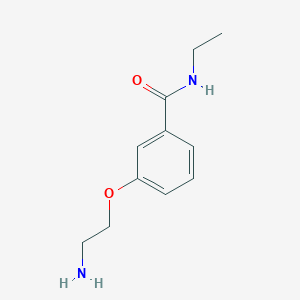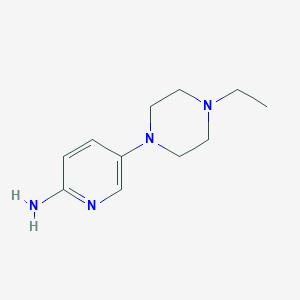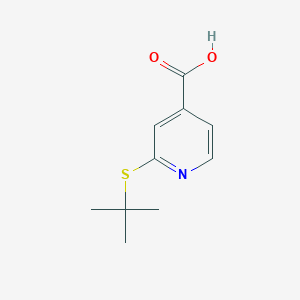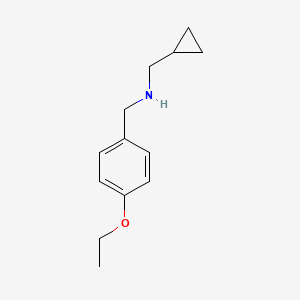
环丙基甲基-(4-乙氧基苄基)胺
描述
Cyclopropylmethyl-(4-ethoxybenzyl)amine is a chemical compound with the molecular formula C13H19NO . It has a molecular weight of 205.3 g/mol . This compound is intended for research use only and is not intended for human or veterinary use.
Chemical Reactions Analysis
Amines, including Cyclopropylmethyl-(4-ethoxybenzyl)amine, can undergo a variety of chemical reactions. These include alkylation and acylation reactions, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .
Physical and Chemical Properties Analysis
Amines have unique physical and chemical properties. They can engage in hydrogen bonding with water, making low molar mass amines quite soluble in water . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .
科学研究应用
分子内环丙烷化和C-H插入反应
环丙烯由于其高的环张力,在过渡金属催化剂存在下表现出多样的反应性,作为金属卡宾的先驱。这些卡宾在环丙烷化和C-H插入反应中至关重要,导致杂环和碳环的合成,在开发具有独特性能的药物和材料中具有潜在应用。这种方法提供了一条获得各种取代的含环丙基化合物的有利途径,突出了环丙基在复杂分子构建中的合成用途(Archambeau 等,2015)。
抗菌剂合成
环丙基甲基-(4-乙氧基苄基)胺衍生物已被合成并评估其抗菌性能。此类化合物,包括1-(4-甲氧基苄基)-3-环丙基-1H-吡唑-5-胺苯甲酰胺,显示出有效的抗菌和抗真菌活性,表明它们作为针对各种微生物感染的治疗剂的潜力(Raju 等,2010)。
有机合成和材料科学
环丙基在有机合成中至关重要,促进了具有复杂结构的分子构建。例如,通过与烯胺和三甲基甲硅烯醇醚反应合成环丙基胺和环丙醇,证明了环丙基在生成在材料科学和有机化学中具有潜在应用的化合物方面的多功能性(Kadikova 等,2015)。
作用机制
Target of Action
It’s known that the compound is involved in the formation of c(sp3)–c(sp3) bonds through nitrogen deletion of secondary amines .
Mode of Action
Cyclopropylmethyl-(4-ethoxybenzyl)amine interacts with its targets through a process known as nitrogen deletion. This process involves the removal of nitrogen from secondary amines, leading to the formation of C(sp3)–C(sp3) bonds . This method overcomes substrate requirements of other methods and tolerates a range of secondary amine substrates .
生化分析
Biochemical Properties
Cyclopropylmethyl-(4-ethoxybenzyl)amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s cyclopropyl group is known to participate in cyclopropanation reactions, which are catalyzed by enzymes such as cyclopropanases . These enzymes facilitate the formation of cyclopropane rings, which are essential for the biological activity of many natural products. Additionally, Cyclopropylmethyl-(4-ethoxybenzyl)amine can interact with biogenic amines, which are low molecular weight organic nitrogen compounds involved in various physiological functions . The interactions between Cyclopropylmethyl-(4-ethoxybenzyl)amine and these biomolecules can influence the compound’s role in metabolic processes and its potential pharmacological effects.
Cellular Effects
Cyclopropylmethyl-(4-ethoxybenzyl)amine exerts various effects on different types of cells and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Cyclopropylmethyl-(4-ethoxybenzyl)amine may affect the activity of enzymes involved in the synthesis and degradation of biogenic amines, thereby impacting neurotransmitter levels and signaling pathways . Additionally, the compound’s interactions with cellular proteins can lead to changes in gene expression, which may alter cellular responses to external stimuli and affect overall cell function.
Molecular Mechanism
The molecular mechanism of action of Cyclopropylmethyl-(4-ethoxybenzyl)amine involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cyclopropyl group can form covalent bonds with specific amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This interaction can result in the modulation of enzyme activity and subsequent changes in metabolic pathways. Furthermore, Cyclopropylmethyl-(4-ethoxybenzyl)amine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopropylmethyl-(4-ethoxybenzyl)amine can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by its chemical structure, which may undergo degradation under certain conditions Long-term exposure to Cyclopropylmethyl-(4-ethoxybenzyl)amine in in vitro or in vivo studies can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression
Dosage Effects in Animal Models
The effects of Cyclopropylmethyl-(4-ethoxybenzyl)amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic processes. At high doses, Cyclopropylmethyl-(4-ethoxybenzyl)amine can cause toxic or adverse effects, including disruptions in neurotransmitter levels and enzyme activity. Threshold effects observed in these studies highlight the importance of dosage optimization for the compound’s potential therapeutic applications.
Metabolic Pathways
Cyclopropylmethyl-(4-ethoxybenzyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with biogenic amines and their associated metabolic pathways can influence the synthesis and degradation of neurotransmitters, impacting overall cellular metabolism . Additionally, Cyclopropylmethyl-(4-ethoxybenzyl)amine may affect the activity of enzymes involved in the biosynthesis of cyclopropane-containing natural products, further contributing to its metabolic effects.
Transport and Distribution
The transport and distribution of Cyclopropylmethyl-(4-ethoxybenzyl)amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The distribution of Cyclopropylmethyl-(4-ethoxybenzyl)amine within tissues is also affected by its chemical properties, such as solubility and stability, which determine its ability to cross cellular membranes and reach target sites.
Subcellular Localization
Cyclopropylmethyl-(4-ethoxybenzyl)amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of Cyclopropylmethyl-(4-ethoxybenzyl)amine is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-cyclopropyl-N-[(4-ethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-7-5-12(6-8-13)10-14-9-11-3-4-11/h5-8,11,14H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIQJCVSMCRUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1385740.png)

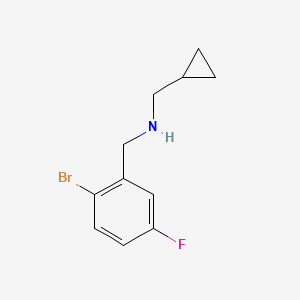
![4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1385743.png)
![N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine](/img/structure/B1385744.png)


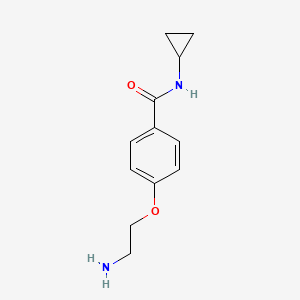
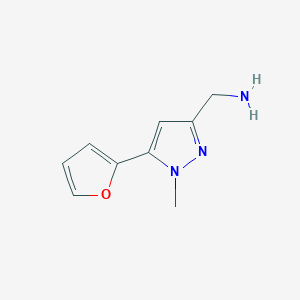
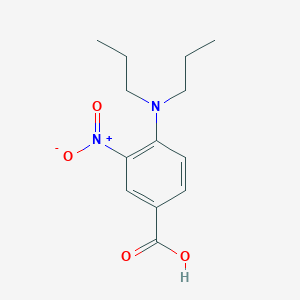
![2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid](/img/structure/B1385754.png)
